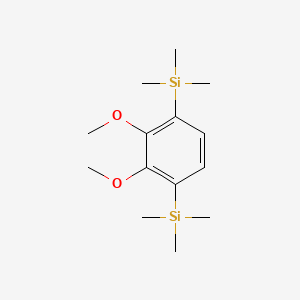
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 2,3-dimethoxy-1,4-phenylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-dimethoxy-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride or Grignard reagents in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or nickel in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted phenylene derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in cyclohexane derivatives.
科学的研究の応用
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism of action of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl and methoxy groups. These groups can interact with different molecular targets, facilitating the formation of new bonds and the transformation of the compound into more complex structures. The pathways involved include nucleophilic substitution, oxidation, and reduction mechanisms.
類似化合物との比較
(2,3-Dimethyl-1,4-phenylene)bis(trimethylsilane): Similar structure but with methyl groups instead of methoxy groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylstannane): Similar structure but with trimethylstannane groups instead of trimethylsilane groups.
Uniqueness: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is unique due to the presence of both methoxy and trimethylsilane groups, which confer distinct reactivity and properties. The methoxy groups enhance solubility and electron-donating ability, while the trimethylsilane groups provide steric protection and facilitate specific chemical transformations.
This compound’s versatility and unique structural features make it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C14H26O2Si2 |
|---|---|
分子量 |
282.52 g/mol |
IUPAC名 |
(2,3-dimethoxy-4-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26O2Si2/c1-15-13-11(17(3,4)5)9-10-12(14(13)16-2)18(6,7)8/h9-10H,1-8H3 |
InChIキー |
OUSNKEBOFJJSBO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


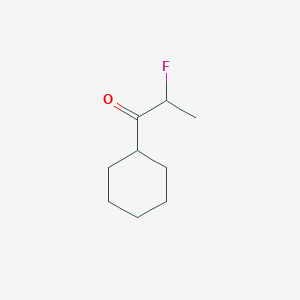
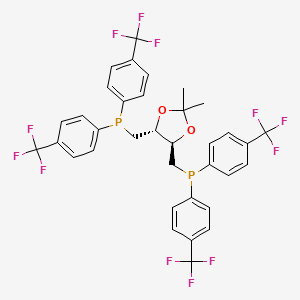
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
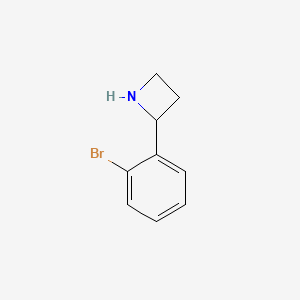

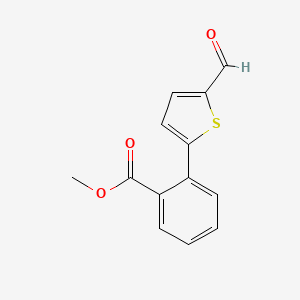
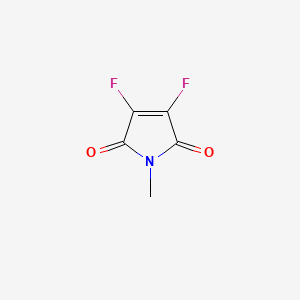
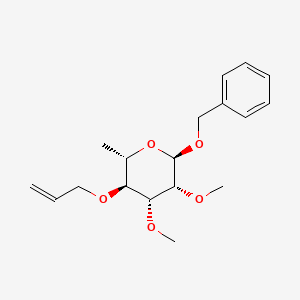
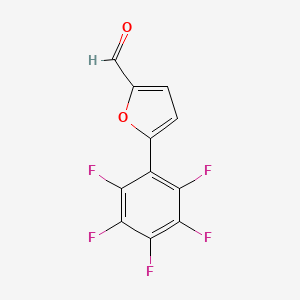
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
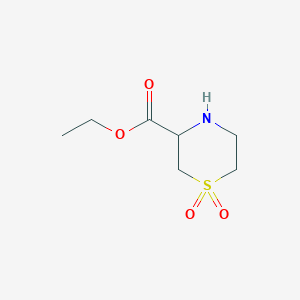
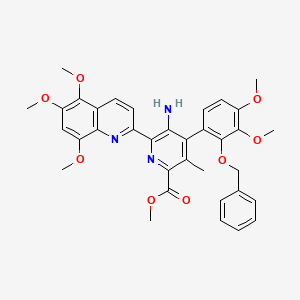
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
